DJK-5

Endodontics Root Canal Disinfection Enterococcus faecalis

Select DJK-5 for superior biofilm eradication due to its protease-resistant D-enantiomeric design, ensuring stability and activity in biofilm-rich environments. Choose based on specific research needs in endodontic and implant applications. Product marketed as 'Diplacol' by some suppliers, a compound with a different biological activity. Verify the product's identity with the vendor to ensure you receive the correct D-enantiomeric anti-biofilm peptide.

Molecular Formula C70H123N27O13
Molecular Weight 1550.9 g/mol
Cat. No. B12364221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJK-5
Molecular FormulaC70H123N27O13
Molecular Weight1550.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C70H123N27O13/c1-12-37(9)53(96-56(100)39(11)87-57(101)44(23-17-29-83-68(76)77)89-61(105)48(32-40-33-86-42-21-15-14-20-41(40)42)93-58(102)47(26-27-49(71)98)90-62(106)50(72)34(3)4)66(110)92-46(25-19-31-85-70(80)81)60(104)94-51(35(5)6)63(107)91-45(24-18-30-84-69(78)79)59(103)95-52(36(7)8)64(108)97-54(38(10)13-2)65(109)88-43(55(73)99)22-16-28-82-67(74)75/h14-15,20-21,33-39,43-48,50-54,86H,12-13,16-19,22-32,72H2,1-11H3,(H2,71,98)(H2,73,99)(H,87,101)(H,88,109)(H,89,105)(H,90,106)(H,91,107)(H,92,110)(H,93,102)(H,94,104)(H,95,103)(H,96,100)(H,97,108)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-/m1/s1
InChIKeyCBVQZQNUQMZQFC-MINUYDICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DJK-5 Procurement: A D-Enantiomeric Anti-Biofilm Peptide for Multidrug-Resistant Infections


DJK-5 (CAS: 1809102-71-3) is a synthetic, 12-amino acid, D-enantiomeric, protease-resistant peptide with the sequence VQWRAIRVRVIR-NH2 [1]. It is a potent, broad-spectrum anti-biofilm agent that functions by targeting the bacterial stringent stress response, specifically degrading or preventing the accumulation of the signaling nucleotides (p)ppGpp, a central regulator of biofilm formation [2]. Unlike conventional antimicrobial peptides (AMPs) that primarily act on planktonic bacteria via membrane disruption, DJK-5 is specifically designed to eradicate pre-formed biofilms and inhibit biofilm development across a wide range of Gram-negative and Gram-positive pathogens, including multidrug-resistant ESKAPE strains, at concentrations often below its planktonic minimal inhibitory concentration (MIC) [3].

Why DJK-5 Cannot Be Substituted with Generic Antimicrobial Peptides (e.g., 1018)


Attempting to substitute DJK-5 with a generic or in-class antimicrobial peptide, such as its L-enantiomeric analog 1018, is not functionally equivalent. While both peptides share a similar amino acid sequence and a proposed anti-biofilm mechanism (targeting (p)ppGpp), critical differences in stereochemistry and potency render them non-interchangeable. The D-enantiomeric configuration of DJK-5 confers a substantial advantage in protease resistance, leading to enhanced stability and sustained activity in the protease-rich environments of biofilms and in vivo systems [1]. As quantified in the evidence below, this translates to a significantly higher and more rapid bactericidal effect against established biofilms, a key performance metric where 1018 consistently underperforms [2]. Selecting 1018 based on class similarity would introduce a quantifiable performance deficit in anti-biofilm efficacy and stability, directly impacting experimental outcomes and potential therapeutic development.

Quantitative Performance Advantages of DJK-5 over Analogs: A Procurement Evidence Guide


Superior Eradication of Root Canal Biofilms: DJK-5 vs. 1018

In a direct head-to-head comparison against the L-enantiomeric peptide 1018, DJK-5 demonstrated significantly greater anti-biofilm efficacy against in-situ E. faecalis biofilms in root canals [1]. At an identical concentration and a short 1-minute exposure time, DJK-5 eradicated more than twice the percentage of biofilm bacteria across all anatomical regions of the root canal system compared to 1018 [1].

Endodontics Root Canal Disinfection Enterococcus faecalis

Enhanced Killing of Oral Multispecies Biofilms on Dental Surfaces: DJK-5 vs. 1018

A comparative study evaluated the ability of DJK-5 and 1018 to kill bacteria within complex oral multispecies biofilms grown on clinically relevant titanium (Ti) and hydroxyapatite (HA) surfaces [1]. Across all test conditions, DJK-5 consistently achieved a higher percentage of bacterial killing than 1018, demonstrating its superior potency in a realistic oral biofilm model [1].

Oral Biofilms Dental Caries Peri-implantitis

Potent In Vivo Synergy with Colistin in a Co-Infection Murine Abscess Model

In a high-density, biofilm-like murine skin abscess model of a P. aeruginosa and S. aureus co-infection, the combination of DJK-5 with the last-resort antibiotic colistin showed a profound synergistic effect in reducing bacterial burden [1]. While colistin alone has limited activity against S. aureus, the addition of DJK-5 resulted in a massive reduction in bacterial survival for both pathogens compared to colistin monotherapy [1].

Polymicrobial Infection Antibiotic Synergy In Vivo Efficacy

Superior In Vivo Protection in Invertebrate Infection Models: DJK-5 vs. 1018

The protective capacity of DJK-5 was compared to its L-enantiomeric analog 1018 and its retro-inverso analog RI-1018 in two invertebrate models of lethal P. aeruginosa infection [1]. At later time points, DJK-5 provided significant protection where 1018 failed to do so, highlighting the critical advantage conferred by its D-enantiomeric structure for in vivo activity [1].

In Vivo Infection Model Pseudomonas aeruginosa Host Protection

Mitigation of In Vivo Toxicity Through Nanogel Formulation

While DJK-5 exhibits host toxicity when administered in its free form, this limitation can be effectively mitigated through formulation. Encapsulation of DJK-5 in hyaluronic acid-based nanogels was shown to substantially improve its in vivo compatibility without compromising its therapeutic anti-abscess effect [1].

Drug Delivery In Vivo Safety Nanogel

Validated Research and Development Applications for DJK-5


Investigating New Endodontic Irrigants for Enhanced Root Canal Disinfection

Based on its demonstrated superior and rapid killing of E. faecalis biofilms within the complex anatomy of root canals compared to peptide 1018, DJK-5 is a prime candidate for developing next-generation endodontic irrigants [1]. Its ability to eradicate biofilm bacteria from the isthmus, canal, and dentinal tubules within 1 minute makes it a highly relevant compound for studies aiming to improve the disinfection of the root canal system, a critical step in successful endodontic treatment [1]. Its stability in combination with the calcium-chelating agent EDTA further supports its use in a clinically relevant irrigant formulation [1].

Targeting Polymicrobial Biofilm Infections in Chronic Wound Models

The proven ability of DJK-5 to synergize with conventional antibiotics like colistin and daptomycin in vivo makes it an ideal tool for researching treatments for chronic, biofilm-associated infections, particularly those involving multiple drug-resistant pathogens [2]. The murine skin abscess model data, showing a 300-fold improvement in bacterial clearance against a P. aeruginosa and S. aureus co-infection, validates its use in studies focused on overcoming antibiotic tolerance and treating complex polymicrobial infections where single-agent therapies are ineffective [2].

Developing Surface Coatings for Dental and Orthopedic Implants

The evidence that DJK-5 outperforms 1018 in killing multispecies biofilms on both hydroxyapatite (tooth) and titanium (implant) surfaces supports its application in the development of antimicrobial coatings for dental and orthopedic devices [3]. Research into preventing peri-implantitis and caries can leverage DJK-5's superior efficacy on these clinically relevant surfaces to create surfaces that actively resist biofilm formation and eradicate early colonizers, thereby reducing the risk of device-related infections [3].

Formulation Research for Improving In Vivo Delivery of Anti-Biofilm Peptides

DJK-5 serves as an excellent model compound for drug delivery research aimed at mitigating the in vivo toxicity of potent anti-biofilm peptides. The demonstration that encapsulating DJK-5 in hyaluronic acid-based nanogels reduces its subcutaneous toxicity by four-fold and doubles its intravenous tolerance without losing efficacy provides a validated framework [4]. This makes it a valuable tool for scientists studying novel formulations (e.g., nanogels, liposomes) to translate highly active but toxic peptides into viable therapeutic candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DJK-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.